molecular formula C13H15N3O3S B2578510 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 1424632-60-9

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2578510
CAS No.: 1424632-60-9
M. Wt: 293.34
InChI Key: MSWTXVTZBWARCY-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide is a synthetic organic compound characterized by the presence of an oxadiazole ring, a phenylethene group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Phenylethene Group: The phenylethene group is typically introduced through a Wittig reaction or similar olefination techniques.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and sulfonamide moiety makes it particularly interesting for medicinal and materials science applications.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-11-15-13(19-16-11)7-9-14-20(17,18)10-8-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWTXVTZBWARCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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